![molecular formula C22H36ClNO3 B2583660 1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217834-88-2](/img/structure/B2583660.png)
1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
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Overview
Description
Molecular Structure Analysis
The compound has a bicyclic structure, which is a common motif in many natural products and pharmaceuticals. The stereochemistry at the 1S and 4R positions in the bicyclic ring system could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the hydroxyethylamino group could potentially participate in a variety of reactions, such as condensation reactions or redox reactions .Scientific Research Applications
Synthesis of Oxygenated 2-Azabicyclo [2.2.1]heptanes
The compound’s structure suggests it could be used in the synthesis of oxygenated 2-azabicyclo [2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis of (1R,4R)-2,5-Diazabicyclo [2.2.1]heptane Derivatives
The compound could potentially be used in the synthesis of (1R,4R)-2,5-diazabicyclo [2.2.1]heptane (DBH) derivatives . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing these derivatives .
3. Reactions with Ethyl Acetate Lithium Derivative The compound could potentially react with ethyl acetate lithium derivative . Further studies would be needed to determine the products and potential applications of this reaction .
Reactions with Potassium Acetylide
The compound could potentially react with potassium acetylide . Further studies would be needed to determine the products and potential applications of this reaction .
Reactions with Ozone
The compound could potentially react with ozone . Further studies would be needed to determine the products and potential applications of this reaction .
Reactions with OsO4-N-methylmorpholine N-oxide
The compound could potentially react with a system of OsO4-N-methylmorpholine N-oxide . Further studies would be needed to determine the products and potential applications of this reaction .
Future Directions
properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3.ClH/c1-21(2)18-9-10-22(21,3)20(13-18)26-16-19(25)15-23(11-12-24)14-17-7-5-4-6-8-17;/h4-8,18-20,24-25H,9-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQORPZNVPDMLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN(CCO)CC3=CC=CC=C3)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride |
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